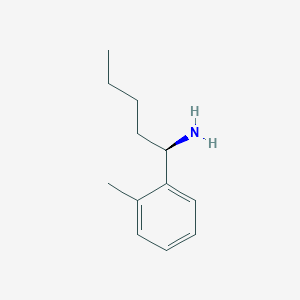
(R)-1-(o-Tolyl)pentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(o-Tolyl)pentan-1-amine is an organic compound characterized by the presence of a chiral center, making it optically active. The compound consists of a pentyl chain attached to an amine group, with an ortho-tolyl group (a benzene ring substituted with a methyl group at the ortho position) attached to the first carbon of the pentyl chain. This structural configuration imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Reductive Amination: : One common method for synthesizing ®-1-(o-Tolyl)pentan-1-amine involves the reductive amination of ®-1-(o-Tolyl)pentan-1-one. This process typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
-
Grignard Reaction: : Another synthetic route involves the Grignard reaction, where ®-1-(o-Tolyl)pentan-1-amine is synthesized by reacting an appropriate Grignard reagent with an amine precursor under controlled conditions.
Industrial Production Methods
In industrial settings, the production of ®-1-(o-Tolyl)pentan-1-amine may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring helps optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : ®-1-(o-Tolyl)pentan-1-amine can undergo oxidation reactions, typically forming corresponding imines or nitriles. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : The compound can be reduced to form secondary or tertiary amines, depending on the reducing conditions and reagents used, such as lithium aluminum hydride or borane complexes.
-
Substitution: : Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted amines. Reagents like alkyl halides or acyl chlorides are commonly used in these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and borane complexes.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: N-alkylated amines, N-acylated amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-1-(o-Tolyl)pentan-1-amine is used as a chiral building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis, where it can help produce enantiomerically pure compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in the study of enzyme-substrate interactions or receptor binding studies.
Medicine
In medicinal chemistry, ®-1-(o-Tolyl)pentan-1-amine is explored for its potential pharmacological properties. It may serve as a lead compound in the development of new therapeutic agents, particularly those targeting neurological or psychiatric conditions.
Industry
In industrial applications, ®-1-(o-Tolyl)pentan-1-amine is used in the synthesis of specialty chemicals and advanced materials. Its unique structure allows for the creation of compounds with specific desired properties.
Wirkmechanismus
The mechanism by which ®-1-(o-Tolyl)pentan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-(o-Tolyl)pentan-1-amine: The enantiomer of ®-1-(o-Tolyl)pentan-1-amine, differing only in the spatial arrangement around the chiral center.
1-(p-Tolyl)pentan-1-amine: A structural isomer with the methyl group in the para position on the benzene ring.
1-(m-Tolyl)pentan-1-amine: Another structural isomer with the methyl group in the meta position on the benzene ring.
Uniqueness
®-1-(o-Tolyl)pentan-1-amine is unique due to its specific chiral configuration and the position of the methyl group on the benzene ring. This configuration can lead to different biological activities and chemical reactivities compared to its enantiomer and structural isomers. The presence of the ortho-methyl group can influence the compound’s steric and electronic properties, affecting its interactions with other molecules.
Eigenschaften
Molekularformel |
C12H19N |
|---|---|
Molekulargewicht |
177.29 g/mol |
IUPAC-Name |
(1R)-1-(2-methylphenyl)pentan-1-amine |
InChI |
InChI=1S/C12H19N/c1-3-4-9-12(13)11-8-6-5-7-10(11)2/h5-8,12H,3-4,9,13H2,1-2H3/t12-/m1/s1 |
InChI-Schlüssel |
RYBKFDLNGSCSHO-GFCCVEGCSA-N |
Isomerische SMILES |
CCCC[C@H](C1=CC=CC=C1C)N |
Kanonische SMILES |
CCCCC(C1=CC=CC=C1C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


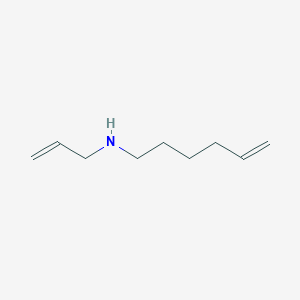
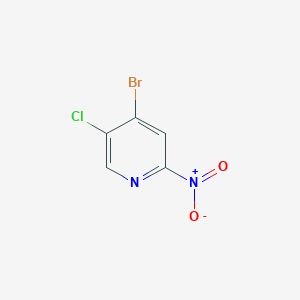
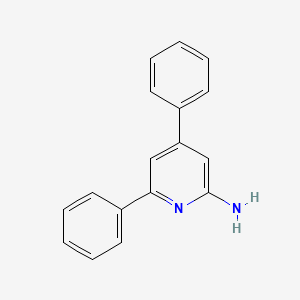
![tert-Butyl (3aS,7aR)-3-oxohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B13113836.png)
![1-(6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)propan-1-ol](/img/structure/B13113856.png)

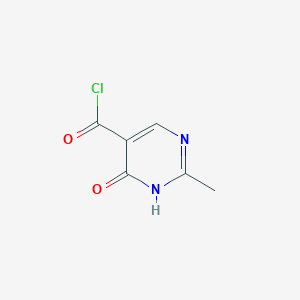
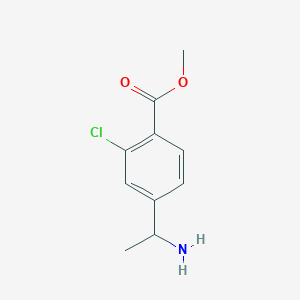
![5-[(2S,3S,4R)-3,4-diaminothiolan-2-yl]pentanoic acid;sulfuric acid](/img/structure/B13113888.png)

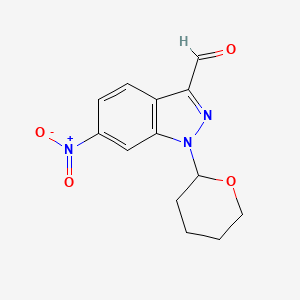

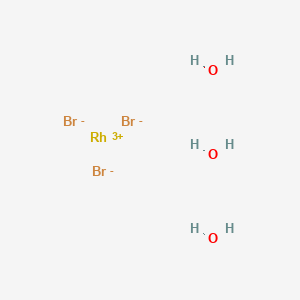
![2-[(3-Methoxyphenyl)methyl]-3-(4-methylphenyl)-2H-indazole](/img/structure/B13113903.png)
